(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
The compound "(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide" features a benzothiazole core substituted with ethyl and methyl groups at positions 3 and 6, respectively. The exocyclic imine group is conjugated with a 3,5-dimethoxybenzamide moiety. Its synthesis likely involves condensation reactions between substituted benzothiazoles and activated benzamide derivatives, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-21-16-7-6-12(2)8-17(16)25-19(21)20-18(22)13-9-14(23-3)11-15(10-13)24-4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDKGMNMTPHXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the condensation of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-one with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with four structurally related thiadiazole and benzamide derivatives synthesized in prior studies ():
Key Observations
Core Heterocycle Differences: The target compound contains a benzothiazole ring, whereas analogs 6, 8a–c feature thiadiazole cores fused with pyridine or nicotinic acid moieties.
Substituent Effects :
- The 3,5-dimethoxybenzamide group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and hydrogen-bonding interactions compared to the simple benzamide or phenyl groups in analogs 6 and 8a–c .
- Ethyl and methyl substituents on the benzothiazole ring (target) likely reduce steric hindrance compared to bulkier substituents like acetyl or phenyl groups in analogs 8a–c.
Synthetic Methodology: Analogs 6 and 8a–c were synthesized via condensation reactions between enaminones and active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) in acetic acid . The target compound may follow a similar pathway, utilizing a substituted benzothiazole precursor.
Physicochemical Properties :
- Higher melting points in analogs 8a (290°C) and 8c (210°C) correlate with increased molecular rigidity from fused pyridine/nicotinic acid systems. The target compound’s melting point is unreported but expected to be lower due to fewer conjugated rings.
Research Implications and Limitations
- The target compound’s dimethoxy groups may improve bioavailability compared to analogs with ester or acetyl groups .
- Data Gaps : Direct spectral or biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a dimethoxybenzamide structure that enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-one with 3,5-dimethoxybenzoyl chloride. This reaction is conducted under basic conditions using triethylamine or pyridine as a base, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study involving similar benzothiazole compounds demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The compounds were tested at concentrations up to 50 mg/ml, showing varying zones of inhibition compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 15 | |
| Escherichia coli | 20 | |
| Candida tropicalis | 12 |
The presence of electron-withdrawing groups in the structure enhances antibacterial and antifungal activities, suggesting that modifications in the substituents can lead to more potent derivatives .
The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity related to bacterial metabolism or modulate pathways involved in cancer cell growth. Further mechanistic studies are necessary to elucidate these pathways clearly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
